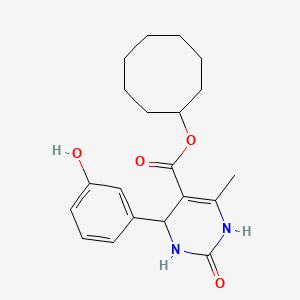

![molecular formula C21H18FNO B5143719 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)

9-[3-(2-fluorophenoxy)propyl]-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-[3-(2-fluorophenoxy)propyl]-9H-carbazole, also known as FP-Car or 9-FPC, is a chemical compound that belongs to the carbazole family. It is a potent and selective ligand for the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and sleep-wake cycle. Due to its unique pharmacological properties, FP-Car has attracted significant attention from researchers in the field of neuroscience and drug discovery.

Mechanism of Action

The 5-HT7 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling, calcium ion influx, and the activity of ion channels and transporters. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole binds to the 5-HT7 receptor with high affinity and selectivity, leading to the activation or inhibition of intracellular signaling cascades. The exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the 5-HT7 receptor is still under investigation.

Biochemical and Physiological Effects:

9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been shown to have various biochemical and physiological effects in different experimental settings. For example, it can increase cAMP levels in cultured cells expressing the 5-HT7 receptor, suggesting a stimulatory effect on adenylate cyclase activity. It can also modulate the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, in the brain, indicating a potential role in synaptic transmission and plasticity. In addition, 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been reported to affect circadian rhythm and sleep-wake cycle in animal models, highlighting its relevance to behavioral and physiological processes.

Advantages and Limitations for Lab Experiments

9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, there are also some limitations to its use, such as its potential off-target effects on other receptors or enzymes, its potential toxicity or side effects at high doses, and its limited solubility or stability in certain experimental conditions.

Future Directions

There are several future directions for research on 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and the 5-HT7 receptor. First, more studies are needed to elucidate the exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the receptor and its downstream signaling pathways. Second, the role of the 5-HT7 receptor in various psychiatric and neurological disorders needs to be further investigated using animal models and clinical trials. Third, the development of new ligands for the 5-HT7 receptor with improved pharmacological properties and therapeutic potential is an active area of research. Finally, the application of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and related compounds in drug discovery and personalized medicine is a promising direction for future research.

Synthesis Methods

The synthesis of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole involves several steps, including the preparation of 2-fluorophenol, 3-bromopropylamine hydrochloride, and 9H-carbazole-9-ethanol. These compounds are then reacted in the presence of a base and a palladium catalyst to form 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been widely used as a research tool to study the function and regulation of the 5-HT7 receptor in various cellular and animal models. It has been shown to modulate the activity of the receptor in a dose-dependent and selective manner, leading to the activation or inhibition of downstream signaling pathways. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has also been used to investigate the role of the 5-HT7 receptor in the pathophysiology of psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name |

9-[3-(2-fluorophenoxy)propyl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO/c22-18-10-3-6-13-21(18)24-15-7-14-23-19-11-4-1-8-16(19)17-9-2-5-12-20(17)23/h1-6,8-13H,7,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHUDZKGTDTXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[3-(2-Fluorophenoxy)propyl]carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

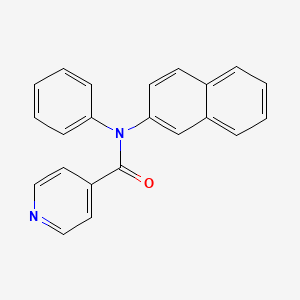

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)

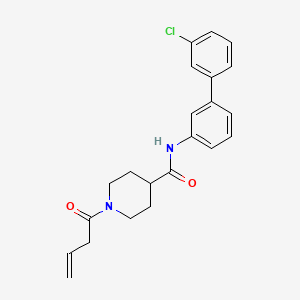

![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)

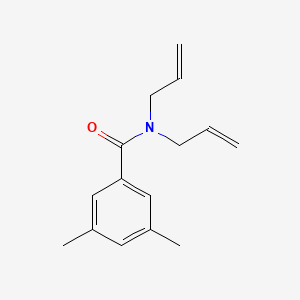

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)